

Technical Guide: 2-(1-Formamidocyclopentyl)acetic acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(1-Formamidocyclopentyl)acetic acid

Cat. No.: B13308157

[Get Quote](#)

Synthesis, Properties, and Application in Peptidomimetic Drug Design

Executive Summary

2-(1-Formamidocyclopentyl)acetic acid is a specialized chemical intermediate used primarily to access 1-aminocyclopentaneacetic acid (a cyclic

-amino acid). Unlike its

-amino acid counterpart (Gabapentin), this scaffold places the amine and carboxyl functionalities in a 1,3-relationship on a geminally disubstituted cyclopentane ring. This structural rigidity is highly valued in drug development for restricting the conformational space of peptide backbones (

torsion angles) and enhancing proteolytic stability.

This guide details the physicochemical profile, a robust synthetic workflow based on the Reformatsky-Ritter sequence, and the mechanistic rationale for its use in high-value pharmaceutical synthesis.

Chemical Identity & Physicochemical Properties

The compound is characterized by a cyclopentane ring bearing a formamido group () and an acetic acid side chain at the same carbon (C1). The formyl group acts as a robust protecting group for the amine, often surviving conditions that cleave other amides, yet removable under specific acidic conditions.

Table 1: Physicochemical Profile

Property	Data / Description
Chemical Name	2-(1-Formamidocyclopentyl)acetic acid
CAS Number	1339775-36-8
Molecular Formula	
Molecular Weight	171.19 g/mol
Structure Type	Gem-disubstituted cyclic -amino acid precursor
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa (Predicted)	Carboxyl: ~4.2 Amide N-H: ~15 (Non-basic)
Stability	Stable under ambient conditions; Hygroscopic

Synthetic Methodology: The Reformatsky-Ritter Protocol

For researchers requiring high-purity material, the most reliable synthetic route bypasses the low-yielding alkylation of amino acids. Instead, we utilize a Reformatsky reaction followed by a modified Ritter reaction. This sequence effectively manages the steric hindrance at the quaternary C1 center.

Phase 1: Construction of the Carbon Skeleton

Objective: Synthesize Ethyl 1-hydroxycyclopentaneacetate.

- Activation: In a dry 3-neck flask under _____, activate Zinc dust (1.2 eq) with trimethylsilyl chloride (TMSCl) in anhydrous THF.
- Addition: Add Cyclopentanone (1.0 eq) and Ethyl bromoacetate (1.1 eq) dropwise to the refluxing zinc suspension. The exotherm initiates the formation of the organozinc reagent.
- Workup: Quench with cold dilute _____ . Extract with diethyl ether. The product, Ethyl 1-hydroxycyclopentaneacetate, is obtained as an oil.

Phase 2: Nitrogen Installation via Ritter-Type Reaction

Objective: Convert the tertiary alcohol to the formamido-ester using a cyanide source.

Note: Standard Ritter reactions use acetonitrile to yield acetamides. To obtain the formamide, we utilize Sodium Cyanide (NaCN) in acidic media or Trimethylsilyl cyanide (TMSCN).

- Reagent Setup: Dissolve Ethyl 1-hydroxycyclopentaneacetate in Glacial Acetic Acid.
- Substitution: Add NaCN (1.5 eq) cautiously. Add Sulfuric Acid (_____, conc.) dropwise at 0°C.
 - Mechanistic Note: The acid generates a tertiary carbocation at C1. The cyanide ion attacks to form an imidate, which hydrolyzes to the formamide.
- Temperature Control: Stir at room temperature for 12 hours.
- Hydrolysis (Ester Cleavage): Dilute the reaction mixture with water and heat to 60°C to hydrolyze the ethyl ester to the free acid, while retaining the formyl group (which is more stable).
- Purification: Recrystallize from Ethyl Acetate/Hexane to yield **2-(1-Formamidocyclopentyl)acetic acid**.

Diagram 1: Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Step-wise synthesis via Reformatsky-Ritter sequence to overcome steric hindrance at the quaternary center.

Mechanistic Insight & Causality

Why the Formyl Group?

In drug development, the formyl group is not merely a byproduct; it is a strategic protecting group.

- Atom Economy: It is the smallest possible amide protecting group.
- H-Bonding: The formamido proton () serves as a hydrogen bond donor, mimicking the peptide bond in biological assays before the final deprotection.
- Deprotection: Unlike the Acetyl group (which requires harsh acid/base hydrolysis), the Formyl group can often be removed via mild solvolysis (e.g., Hydrazine or dilute HCl/MeOH), preserving sensitive side chains.

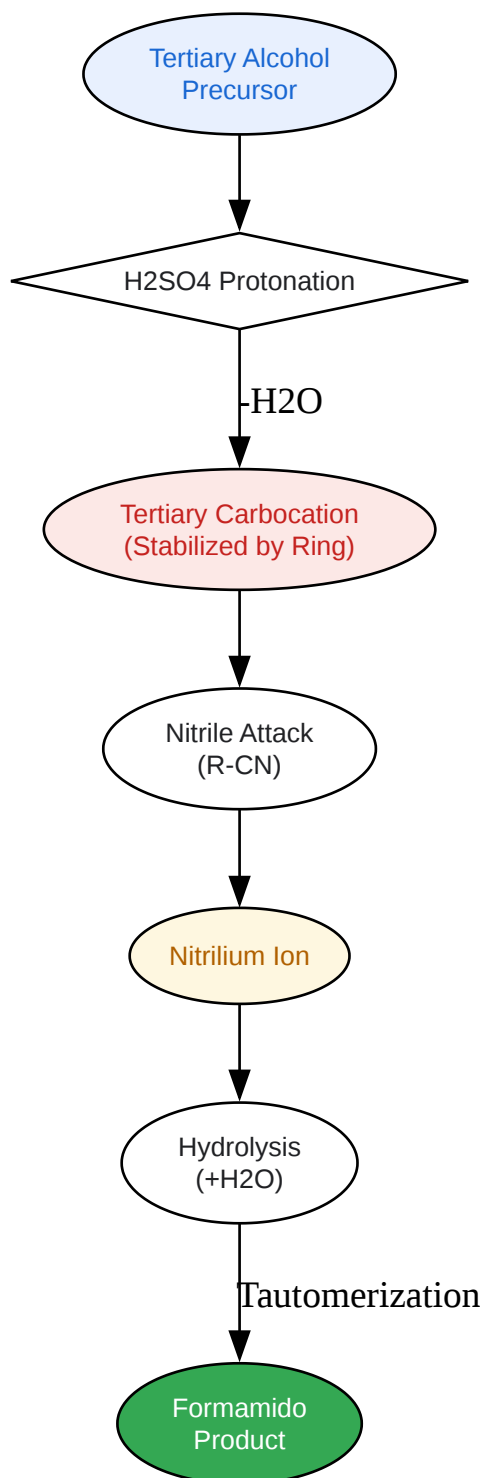
The Gem-Disubstituted Constraint

The "Thorpe-Ingold Effect" (gem-dimethyl effect) is operative here. The cyclopentane ring forces the acetic acid and amine substituents into specific conformational preferences.

- Pathway: In the Ritter reaction, the formation of the carbocation at C1 is favored by the ring strain relief (changing from to

intermediate). This makes the nucleophilic attack by the nitrile highly efficient compared to acyclic analogs.

Diagram 2: Mechanistic Pathway (Ritter)



[Click to download full resolution via product page](#)

Caption: Mechanism of nitrogen insertion at the hindered quaternary carbon via carbocation intermediate.

Applications in Drug Discovery

Peptidomimetics (-Peptides)

The target molecule is a precursor to 1-aminocyclopentaneacetic acid. When incorporated into peptide backbones, this

-amino acid induces specific secondary structures (helices/turns) that are distinct from natural -peptides.

- Benefit: High resistance to proteolytic degradation by serum peptidases.

Gabapentinoid Analogs

Researchers utilize this scaffold to synthesize cyclopentyl analogs of Gabapentin.

- Gabapentin: 1-(aminomethyl)cyclohexaneacetic acid (-amino acid).
- Target Analog: 1-aminocyclopentaneacetic acid (-amino acid).
- Pharmacology: By altering the ring size (cyclohexyl cyclopentyl) and the amine spacing (), researchers modulate binding affinity to the subunit of voltage-gated calcium channels.

References

- Sibi, M. P., et al. (2005). "Enantioselective Synthesis of -Amino Acids." *Chemical Reviews*, 105(12). (General review on -amino acid synthesis).

- Grygorenko, O. O., et al. (2011). "Conformationally Restricted Amino Acids and Derivatives in Medicinal Chemistry." *Chemical Reviews*, 111(10), 6968–7001. [[Link](#)]
- Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles." *Journal of the American Chemical Society*, 70(12), 4045–4048. (Foundational chemistry for the Ritter reaction).
- To cite this document: BenchChem. [Technical Guide: 2-(1-Formamidocyclopentyl)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13308157/docs#technical-guide-2-1-formamidocyclopentyl-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check